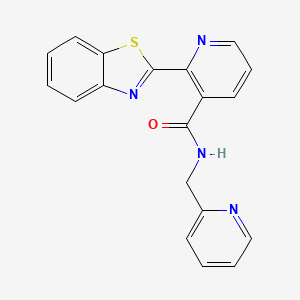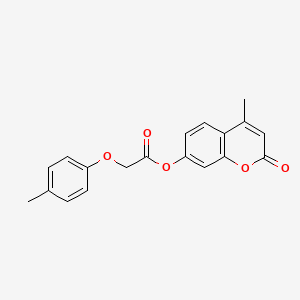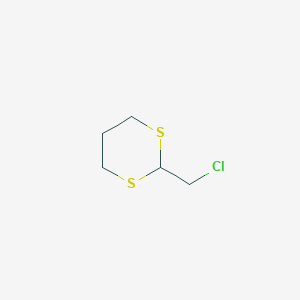
2-(1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)pyridine-3-carboxamide is a complex organic compound that features a benzothiazole ring, a pyridine ring, and a carboxamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common approach might include:
Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Attachment of the Pyridine Ring: The benzothiazole derivative can then be reacted with a pyridine derivative under conditions that promote nucleophilic substitution.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The pyridine rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions may involve the use of bases like sodium hydride (NaH) or acids like trifluoroacetic acid (TFA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-(1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)pyridine-3-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology and Medicine
In biology and medicine, compounds with similar structures are often investigated for their potential as therapeutic agents. They may exhibit antimicrobial, anticancer, or anti-inflammatory properties. The presence of the benzothiazole and pyridine rings can enhance binding affinity to biological targets.
Industry
In industry, such compounds can be used in the development of new materials, including polymers and dyes. Their unique electronic properties make them suitable for applications in electronics and photonics.
Mécanisme D'action
The mechanism of action of 2-(1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)pyridine-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The benzothiazole ring can participate in π-π stacking interactions, while the pyridine rings can form hydrogen bonds with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)pyridine-4-carboxamide: Similar structure but with the carboxamide group at a different position.
2-(1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide: Similar structure but with the pyridine ring attached at a different position.
2-(1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)pyridine-2-carboxamide: Similar structure but with the carboxamide group at a different position.
Uniqueness
The uniqueness of 2-(1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)pyridine-3-carboxamide lies in its specific arrangement of functional groups, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and development in various fields.
Propriétés
Formule moléculaire |
C19H14N4OS |
|---|---|
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
2-(1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C19H14N4OS/c24-18(22-12-13-6-3-4-10-20-13)14-7-5-11-21-17(14)19-23-15-8-1-2-9-16(15)25-19/h1-11H,12H2,(H,22,24) |
Clé InChI |
OVDZPDAFONWGCA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC=N3)C(=O)NCC4=CC=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid, 3-chloro-2-[[3-(2,5-dimethylphenoxy)propyl]amino]-, methyl ester](/img/structure/B12120741.png)

![2-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12120752.png)
![6-chloro-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12120755.png)
![N-(4-fluorophenyl)[4-(5-methylpyrimidin-2-yl)piperazinyl]carboxamide](/img/structure/B12120759.png)
![2-(3,5-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12120765.png)

![1-(4-Methyl-pyrazolo[5,1-c][1,2,4]triazin-3-yl)-ethanone](/img/structure/B12120775.png)
![N-[(5E)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methoxybenzamide](/img/structure/B12120789.png)
![6,7,9,10-Tetraazaspiro[4.5]decane-8-thione](/img/structure/B12120794.png)
![Methyl 3-[(morpholine-4-sulfonyl)amino]-3-phenylpropanoate](/img/structure/B12120797.png)
![methyl 2-amino-1-(2,4-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B12120798.png)

![Propanoic acid, 3-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]-, methyl ester](/img/structure/B12120818.png)
